3,6-Dinitrophthalic acid
Overview
Description
3,6-Dinitrophthalic acid is an organic compound with the molecular formula C8H4N2O8. It is a derivative of phthalic acid, where two nitro groups are substituted at the 3 and 6 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dinitrophthalic acid can be synthesized through the nitration of phthalic anhydride. The process involves the reaction of phthalic anhydride with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 3 and 6 positions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dinitrophthalic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles.
Esterification: Methanol or ethanol with sulfuric acid as a catalyst.
Major Products:
Reduction: 3,6-Diaminophthalic acid.
Substitution: Various substituted phthalic acids.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
3,6-Dinitrophthalic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research on its derivatives has shown potential in developing pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,6-Dinitrophthalic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
- 3-Nitrophthalic acid
- 4-Nitrophthalic acid
- 3,5-Dinitrophthalic acid
Comparison: 3,6-Dinitrophthalic acid is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and physical properties. Compared to 3-Nitrophthalic acid and 4-Nitrophthalic acid, the presence of two nitro groups in the 3 and 6 positions enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions. Additionally, the symmetrical arrangement of the nitro groups in this compound provides distinct steric and electronic characteristics compared to its isomers .
Properties
IUPAC Name |
3,6-dinitrophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)5-3(9(15)16)1-2-4(10(17)18)6(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDSOZBFTCRKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177554 | |
Record name | 3,6-Dinitrophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2300-16-5 | |
Record name | 3,6-Dinitrophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2300-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dinitrophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dinitrophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dinitrophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,6-Dinitrophthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW8S2B8R29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,6-dinitrophthalic acid useful for identifying amines?
A1: this compound readily forms salts with both aliphatic and aromatic amines. [] This salt formation allows for the identification of different amines by analyzing the unique properties of the resulting salt, such as melting point and crystal structure.
Q2: Can this compound be used to detect sugars?
A2: Yes, this compound can be utilized for the microdetection of reducing sugars. [] While the exact mechanism is not detailed in the provided abstracts, this likely involves a reaction with the aldehyde or ketone group of the reducing sugar, leading to a detectable change (e.g., color change). This property has been employed in methods for determining urinary sugar content. []
Q3: Are there any applications of this compound in enzyme activity assays?
A3: Research indicates that this compound has been used in assays for serum amylase activity. [] Amylase breaks down starch into reducing sugars, which can then be quantified using the this compound method, providing an indirect measure of amylase activity.
Q4: Are there any known limitations or challenges in using this compound as a reagent?
A4: While not directly addressed in the provided abstracts, one study mentions the degradation of this compound reagent in the presence of alkali. [] This suggests that the reagent's stability under alkaline conditions might be a limitation, requiring careful optimization of reaction conditions. Further research on the reagent's stability and potential interfering factors would be beneficial.
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